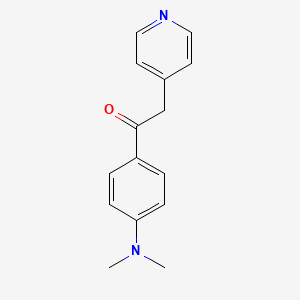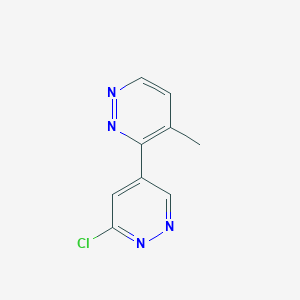![molecular formula C11H9BrN4 B13877528 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole ring in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Pyrazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
科学研究应用
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用机制
The mechanism of action of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Pathway Modulation: The compound can influence various biological pathways by interacting with key proteins and signaling molecules.
相似化合物的比较
Similar Compounds
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
3-iodo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine:
Uniqueness
The presence of the bromine atom in 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine makes it unique in terms of its reactivity and potential for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
分子式 |
C11H9BrN4 |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
3-bromo-6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-15-6-9(4-14-15)8-2-3-11-13-5-10(12)16(11)7-8/h2-7H,1H3 |
InChI 键 |
GDNJSDZWKITJTG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3Br)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




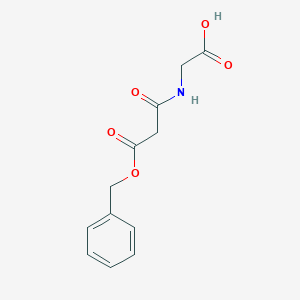
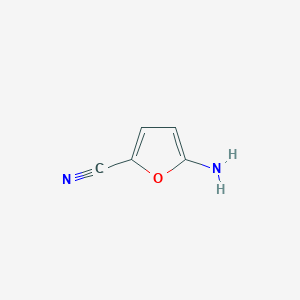
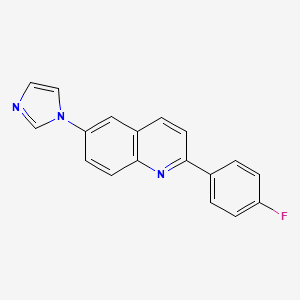
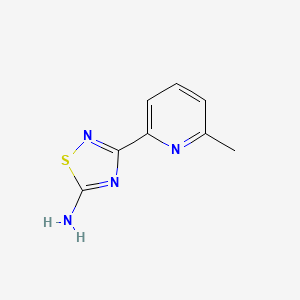
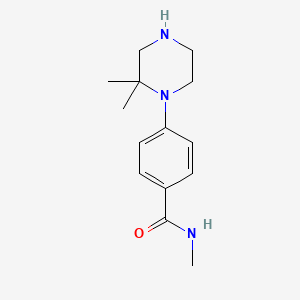
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)


